molecular formula C9H13NO3 B15320854 4-Amino-3-(5-methylfuran-2-yl)butanoic acid

4-Amino-3-(5-methylfuran-2-yl)butanoic acid

Cat. No.: B15320854
M. Wt: 183.20 g/mol
InChI Key: PGYJNLYVCJDULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(5-methylfuran-2-yl)butanoic acid is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . This compound features a furan ring substituted with a methyl group and an amino acid side chain, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(5-methylfuran-2-yl)butanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(5-methylfuran-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the amino group can produce primary amines .

Scientific Research Applications

4-Amino-3-(5-methylfuran-2-yl)butanoic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(5-methylfuran-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The furan ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3-(5-methylfuran-2-yl)butanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the furan ring and the presence of both amino and carboxyl groups. This combination of functional groups and structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-amino-3-(5-methylfuran-2-yl)butanoic acid

InChI

InChI=1S/C9H13NO3/c1-6-2-3-8(13-6)7(5-10)4-9(11)12/h2-3,7H,4-5,10H2,1H3,(H,11,12)

InChI Key

PGYJNLYVCJDULF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.